Comparative Purity and Procurement Lead Time: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole vs. Common Analogs
A direct comparison of commercially available benzothiadiazole building blocks reveals significant differences in purity specifications and procurement lead times. 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (target compound) is available at a minimum purity specification of 95% from AKSci (Z8749) . In contrast, a closely related but symmetrically substituted building block, 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS 1295502-53-2), is also offered at ≥95% purity but serves a different functional role due to its two bromine handles and two fluorine atoms . Notably, the target compound's availability from Aladdin (98% purity, cat. B180507) is constrained by an 8-12 week lead time, a critical procurement consideration . This is a key differentiator from more common di-bromo analogs which may have more immediate stock availability.
| Evidence Dimension | Commercial Purity & Lead Time |
|---|---|
| Target Compound Data | Minimum purity: 95% (AKSci); 98% (Aladdin, lead time 8-12 weeks) |
| Comparator Or Baseline | 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Purity ≥95% (Ossila) |
| Quantified Difference | Target compound offers a distinct mono-bromo, mono-fluoro substitution pattern for asymmetric synthesis, compared to the comparator's symmetric di-bromo, di-fluoro pattern. Lead time for high-purity target compound from Aladdin is specifically 8-12 weeks. |
| Conditions | Commercial vendor catalogs (AKSci, Aladdin, Ossila) |
Why This Matters
Procurement decisions for specialized monomers must account for both the unique regiochemistry and the extended lead times required to source the correct, high-purity material, which can directly impact project timelines and R&D costs.
